molecular formula C10H18N2O3S B156781 9-Mercaptodethiobiotin CAS No. 139936-57-5

9-Mercaptodethiobiotin

Cat. No. B156781
M. Wt: 246.33 g/mol
InChI Key: ZARFDBYKHCOTRH-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Mercaptodethiobiotin (MDTB) is a potent and selective inhibitor of biotin protein ligase (BPL), which is an essential enzyme in the biotin-dependent metabolic pathways. MDTB has been widely used in biochemical and physiological studies to investigate the roles of biotin and BPL in various organisms.

Mechanism Of Action

9-Mercaptodethiobiotin inhibits BPL by binding to the active site of the enzyme and forming a covalent adduct with the catalytic lysine residue. This adduct prevents the transfer of biotin from the enzyme to the biotin-dependent substrate, thus blocking the biotinylation reaction. The inhibition of BPL by 9-Mercaptodethiobiotin is selective and irreversible, making it a valuable tool for studying the biotin-dependent pathways.

Biochemical And Physiological Effects

9-Mercaptodethiobiotin has been shown to have various biochemical and physiological effects, depending on the organism and the experimental conditions. For example, 9-Mercaptodethiobiotin inhibits the growth of biotin-dependent bacteria and fungi by blocking the biotin-dependent carboxylation reactions. 9-Mercaptodethiobiotin also inhibits the proliferation of mammalian cells by blocking the biotinylation of histones and other proteins involved in gene expression. Moreover, 9-Mercaptodethiobiotin has been shown to affect the metabolism of biotin and other vitamins in animals and humans.

Advantages And Limitations For Lab Experiments

9-Mercaptodethiobiotin has several advantages as a tool for studying the biotin-dependent pathways. First, 9-Mercaptodethiobiotin is a potent and selective inhibitor of BPL, making it a valuable tool for investigating the roles of biotin and BPL in various organisms. Second, 9-Mercaptodethiobiotin is irreversible, allowing for long-term inhibition of BPL and sustained effects on the biotin-dependent pathways. However, 9-Mercaptodethiobiotin also has some limitations. For example, 9-Mercaptodethiobiotin may have off-target effects on other enzymes or proteins, leading to non-specific effects on the biotin-dependent pathways. Moreover, 9-Mercaptodethiobiotin may have different effects on different organisms or cell types, depending on the expression levels and activities of BPL and other biotin-dependent enzymes.

Future Directions

There are several future directions for the research on 9-Mercaptodethiobiotin and the biotin-dependent pathways. First, more studies are needed to elucidate the molecular mechanisms of 9-Mercaptodethiobiotin inhibition and the structural basis of the interaction between 9-Mercaptodethiobiotin and BPL. Second, more studies are needed to explore the roles of biotin and BPL in various physiological processes, such as immune function, metabolism, and development. Third, more studies are needed to develop new inhibitors and activators of BPL and other biotin-dependent enzymes, which may have therapeutic potential for various diseases. Overall, 9-Mercaptodethiobiotin is a valuable tool for studying the biotin-dependent pathways, and further research on 9-Mercaptodethiobiotin and biotin is needed to fully understand their roles in biology and medicine.

Scientific Research Applications

9-Mercaptodethiobiotin has been widely used in biochemical and physiological studies to investigate the roles of biotin and BPL in various organisms. For example, 9-Mercaptodethiobiotin has been used to study the biotin-dependent carboxylation reactions in bacteria, fungi, and plants. 9-Mercaptodethiobiotin has also been used to investigate the role of BPL in regulating gene expression and cell proliferation in mammalian cells. Moreover, 9-Mercaptodethiobiotin has been used as a tool to identify novel biotin-dependent enzymes and to explore their functions.

properties

CAS RN

139936-57-5

Product Name

9-Mercaptodethiobiotin

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

6-[(4R,5R)-2-oxo-5-(sulfanylmethyl)imidazolidin-4-yl]hexanoic acid

InChI

InChI=1S/C10H18N2O3S/c13-9(14)5-3-1-2-4-7-8(6-16)12-10(15)11-7/h7-8,16H,1-6H2,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1

InChI Key

ZARFDBYKHCOTRH-SFYZADRCSA-N

Isomeric SMILES

C(CC[C@@H]1[C@@H](NC(=O)N1)CS)CCC(=O)O

SMILES

C(CCC1C(NC(=O)N1)CS)CCC(=O)O

Canonical SMILES

C(CCC1C(NC(=O)N1)CS)CCC(=O)O

synonyms

9-mercaptodesthiobiotin
9-mercaptodethiobiotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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